2-Chloro-1-(3-methoxyazetidin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(3-methoxyazetidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C8H14ClNO2 and its molecular weight is 191.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
Chlorination and Synthesis of Antibiotics
A convenient method for the chlorination of related compounds has been developed, showcasing its utility in the synthesis of cephalosporin antibiotics. This method highlights the use of cheap reagents, mild reaction conditions, and its suitability for industrial processes (J. Xing et al., 2011).
Antimicrobial Activity
Novel imidazole derivatives bearing structural similarities have shown potential antimicrobial activity, indicating the relevance of such compounds in developing new antimicrobial agents (Hitendra K. Maheta et al., 2012).
Pharmacological Applications
Enzyme Inhibition
Derivatives of similar structures have been synthesized and evaluated for their alpha-amylase inhibitory activity, demonstrating significant activity. This suggests potential applications in managing diseases like diabetes (N. Mathew et al., 2015).
Anticancer Activity
Triazolyl thiazolidine derivatives of pyrene, which share structural features, have been synthesized and evaluated for anticancer activity against various human tumor cell lines, offering insights into the development of new cancer therapeutics (Srinivas Avula et al., 2019).
Chemical Biology and Metabolism
Bioactivation Studies
Research on metabolites related to 1,3-butadiene, like 1-chloro-2-hydroxy-3-butene, has provided insights into their metabolism and potential toxicological effects, which could be relevant for understanding the metabolism and biological interactions of structurally related compounds (Ye Wang et al., 2018).
Properties
IUPAC Name |
2-chloro-1-(3-methoxyazetidin-1-yl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-3-7(9)8(11)10-4-6(5-10)12-2/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFVWGVNAPUSJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C1)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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